(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one
Description
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl, furan, and phenyl groups
Properties
CAS No. |
676578-90-8 |
|---|---|
Molecular Formula |
C14H10F3NO2 |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(furan-2-yl)-3-phenyliminobutan-1-one |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)13(18-10-5-2-1-3-6-10)9-11(19)12-7-4-8-20-12/h1-8H,9H2 |
InChI Key |
TZHZQWWZCXQJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C(CC(=O)C2=CC=CO2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-trifluoro-1-(furan-2-yl)butan-1-one and aniline.
Condensation Reaction: The key step involves a condensation reaction between 4,4,4-trifluoro-1-(furan-2-yl)butan-1-one and aniline in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the imine intermediate.
Isomerization: The imine intermediate undergoes isomerization to yield the (3E)-isomer of the final product.
Industrial Production Methods
Industrial production of (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Catalytic Condensation: Utilizing efficient catalysts to promote the condensation reaction.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation Products: Oxidized derivatives of the furan and phenyl groups.
Reduction Products: Amino derivatives resulting from the reduction of the imine group.
Substitution Products: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that compounds with similar structures have shown promising anti-proliferative effects against breast and prostate cancer cells, suggesting that this compound could be a lead for developing new anticancer agents .
Case Study: Synthesis and Evaluation
In a recent investigation, derivatives of this compound were synthesized and evaluated for their anti-cancer properties using the MTT assay. The results indicated that several derivatives exhibited IC₅₀ values in the low micromolar range against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, highlighting the potential of this class of compounds in oncology .
Synthetic Reagent
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one serves as a versatile reagent in organic synthesis. It has been utilized in the synthesis of various fluorinated compounds and heterocycles.
Synthesis Pathways
The compound can be employed in multistep synthesis pathways to create complex molecules. For instance:
- It acts as a starting material for synthesizing 3-trifluoromethyl-2-arylcarbonylquinoxaline derivatives through reactions with benzofurazan oxides .
Fluorinated Materials
The trifluoromethyl group in (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one contributes to its unique physical properties, making it suitable for applications in material science. Fluorinated compounds are known for their stability and resistance to solvents, which can be advantageous in the development of coatings and polymers.
Case Study: Development of Coatings
Research has shown that incorporating fluorinated compounds into polymer matrices enhances their thermal stability and chemical resistance. This application is particularly relevant in industries requiring durable materials that can withstand harsh environments.
Mechanism of Action
The mechanism of action of (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The imine group can form reversible covalent bonds with nucleophilic residues in enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one: Unique due to the combination of trifluoromethyl, furan, and phenyl groups.
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-2-one: Similar structure but with a different position of the imine group.
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-3-one: Another isomer with the imine group at a different position.
Uniqueness
The uniqueness of (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one lies in its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the furan and phenyl groups contribute to its reactivity and potential biological activity.
Biological Activity
(3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula: C₈H₅F₃O
Molecular Weight: 206.1187 g/mol
CAS Registry Number: 326-90-9
IUPAC Name: 4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one
The biological activity of (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing the compound to penetrate biological membranes effectively.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Antioxidant Properties: Preliminary studies suggest that it may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
- Antitumor Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.
Biological Activity Data
A summary of the biological activities observed for (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one is presented in the following table:
Case Study 1: Antitumor Activity
A study investigated the effect of (3E)-4,4,4-Trifluoro-1-(furan-2-yl)-3-(phenylimino)butan-1-one on various cancer cell lines. The results showed significant cytotoxicity against breast and lung cancer cells with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Enzyme Inhibition
Another research focused on the compound's ability to inhibit specific kinases involved in signaling pathways related to cancer progression. The study found that the compound effectively inhibited the phosphorylation of key proteins involved in cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
